N-benzyl-2,4,6-trimethylbenzenesulfonamide

Description

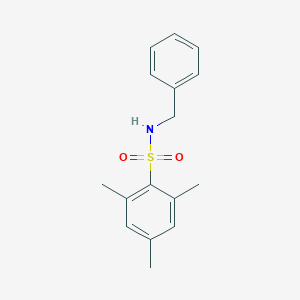

Structure

2D Structure

Properties

IUPAC Name |

N-benzyl-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-12-9-13(2)16(14(3)10-12)20(18,19)17-11-15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYJYQNDEGEPBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of N Benzyl 2,4,6 Trimethylbenzenesulfonamide

Reactions Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is a robust functional group, but the nitrogen atom can participate in various reactions, primarily involving substitution or reactions facilitated by the adjacent acidic proton.

N-Substitutions and Derivatives Formation

The formation of N-benzyl-2,4,6-trimethylbenzenesulfonamide itself is a prime example of an N-substitution reaction on the parent sulfonamide, 2,4,6-trimethylbenzenesulfonamide (B1594488). This transformation is typically achieved through N-alkylation. A notable method involves a manganese-catalyzed "borrowing hydrogen" approach, where 2,4,6-trimethylbenzenesulfonamide reacts with benzyl (B1604629) alcohol. acs.org This process, facilitated by a Mn(I) PNP pincer precatalyst and a catalytic amount of base (K₂CO₃), proceeds by temporarily oxidizing the alcohol to an aldehyde, which then forms an N-sulfonylimine intermediate with the sulfonamide. This intermediate is subsequently reduced in situ to yield the final N-benzylated product. acs.orgionike.comacs.org This method is highly efficient, providing the title compound in a 92% isolated yield. acs.org

The general reaction is as follows:

2,4,6-trimethylbenzenesulfonamide + Benzyl alcohol → this compound + H₂O

Alternative classical methods for synthesizing N-alkylated sulfonamides include the reaction of the primary sulfonamide with an alkyl halide, such as benzyl bromide, often in the presence of a base like sodium hydroxide. nsf.gov

Once formed, the secondary sulfonamide, this compound, contains a reactive N-H proton, allowing for further substitutions to create tertiary sulfonamide derivatives. For instance, it can undergo another N-alkylation step. A closely related compound, N-allyl-4-methylbenzenesulfonamide, is further benzylated using benzyl bromide and sodium hydroxide to form N-allyl-N-benzyl-4-methylbenzenesulfonamide, demonstrating the feasibility of forming tertiary sulfonamides from secondary N-benzyl precursors. nsf.gov

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Yield (%) |

| 2,4,6-Trimethylbenzenesulfonamide | Benzyl alcohol | [Mn] precatalyst 3 / K₂CO₃ | This compound | 92% acs.org |

| N-Allyl-4-methylbenzenesulfonamide | Benzyl bromide | Sodium hydroxide | N-allyl-N-benzyl-4-methylbenzenesulfonamide | N/A |

Reactivity of the N-H Proton in this compound

The proton attached to the nitrogen atom in a sulfonamide is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl (-SO₂-) group. This group delocalizes the negative charge of the resulting conjugate base (the sulfonamide anion) across the two oxygen atoms and the nitrogen atom, stabilizing it through resonance. The reactivity of this N-H proton is fundamental to the N-substitution reactions described previously.

In the synthesis of this compound from its primary sulfonamide precursor, a base is used to deprotonate the nitrogen, generating a potent nucleophile. acs.orgnsf.gov This sulfonamide anion then attacks the electrophilic carbon of the alkylating agent (e.g., the benzylic carbon of benzyl alcohol in the borrowing hydrogen mechanism or benzyl bromide in classical alkylation). The steric bulk of the 2,4,6-trimethylphenyl (mesityl) group can influence the accessibility of the N-H proton and the nucleophilicity of the corresponding anion, but it does not prevent the reaction. acs.org

Transformations at the Benzylic Position

The benzylic position—the carbon atom attached to both the nitrogen of the sulfonamide and the phenyl ring—is particularly reactive. This enhanced reactivity is due to the ability of the adjacent phenyl ring to stabilize intermediates such as radicals, carbocations, and carbanions through resonance.

Oxidative Transformations of the Benzyl Group

The benzyl group within N-benzyl sulfonamides can undergo oxidative transformations. One significant reaction is oxidative debenzylation, which cleaves the benzyl group from the nitrogen atom. This can be achieved using a system of an alkali metal bromide (like KBr) and an oxidant (like Oxone). The reaction is believed to proceed via a radical mechanism where a bromo radical, generated in situ, abstracts a hydrogen atom from the benzylic position. acs.org This forms a resonance-stabilized benzyl radical intermediate, which is then oxidized to an iminium cation. Subsequent hydrolysis yields the debenzylated sulfonamide (2,4,6-trimethylbenzenesulfonamide) and benzaldehyde (B42025) or benzoic acid as byproducts. acs.org

Another oxidative pathway involves the conversion of N-(arylsulfonyl)benzylamines into N-arylsulfonylimines. This transformation can be induced by the sulfate radical anion (SO₄·⁻), generated from potassium persulfate (K₂S₂O₈) in the presence of a base like pyridine. nih.gov The mechanism is proposed to involve a hydrogen atom abstraction (HAT) from the benzylic position by the sulfate radical, followed by a single electron transfer (SET) to yield the corresponding N-sulfonylimine. nih.govresearchgate.net

| Substrate Type | Reagents | Transformation | Intermediate | Product |

| N-Benzyl sulfonamide | KBr / Oxone | Oxidative Debenzylation | Benzyl radical | Debenzylated sulfonamide + Benzaldehyde acs.org |

| N-(Arylsulfonyl)benzylamine | K₂S₂O₈ / Pyridine | Benzylic Oxidation | Benzyl radical | N-Arylsulfonylimine nih.gov |

Nucleophilic Substitution Reactions at the Benzylic Carbon

Nucleophilic substitution reactions can occur at the benzylic carbon. Since this compound has a primary benzylic carbon, it is susceptible to Sₙ2 reactions. However, for a substitution to occur, the sulfonamide group would have to act as a leaving group, which is not favorable. A more common scenario involves substitution reactions on a benzyl halide, where the sulfonamide acts as the nucleophile. nsf.gov

For a substitution to occur on the title compound itself, the benzylic carbon would need to be attacked by a nucleophile, displacing the sulfonamide group. This is generally difficult as the sulfonamide anion is not a good leaving group. Alternatively, reactions on related structures suggest that benzylic systems can readily undergo nucleophilic substitution. rsc.org For example, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide from benzyl bromide proceeds via nucleophilic attack of the sulfonamide nitrogen on the benzylic carbon. nsf.gov This reaction likely follows an Sₙ1-like mechanism due to the ability of the benzyl group to stabilize the resulting carbocation. nsf.gov

Free Radical Reactions at the Benzylic Position and Resonance Stabilization

The benzylic C-H bonds are weaker than typical alkane C-H bonds, making them susceptible to abstraction by radicals. This is because the resulting benzylic radical is significantly stabilized by resonance, with the unpaired electron delocalized into the π-system of the aromatic ring. wikipedia.org

A classic example of a free radical reaction at the benzylic position is halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides). youtube.com When applied to this compound, this reaction would selectively introduce a bromine atom at the benzylic carbon.

The mechanism involves three main stages:

Initiation: The initiator generates a small number of bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the sulfonamide, forming HBr and a resonance-stabilized benzylic radical. This radical then reacts with Br₂ (generated from NBS and HBr) to form the α-brominated product and a new bromine radical, which continues the chain.

Termination: Two radicals combine to end the chain.

The stability of the intermediate benzylic radical is key to the selectivity of this reaction. The unpaired electron on the benzylic carbon can be delocalized to the ortho and para positions of the phenyl ring, as shown in its resonance structures. This delocalization lowers the energy of the intermediate, facilitating its formation. nih.gov

Reactions of the Trimethylbenzene Moiety

The chemical reactivity of the trimethylbenzene (mesitylene) portion of this compound is characterized by reactions typical of substituted aromatic compounds, namely electrophilic aromatic substitution on the ring and reactions involving the methyl side-chains. The presence of both the activating methyl groups and the deactivating N-benzylsulfonamide group on the benzene (B151609) ring creates a nuanced reactivity profile.

Electrophilic Aromatic Substitution Patterns on the Mesityl Group

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. The position of substitution on an already substituted benzene ring is directed by the electronic properties of the existing substituent(s). In the case of this compound, the mesityl ring bears three methyl groups and one N-benzylsulfonamide group.

The three methyl groups at the 2, 4, and 6 positions are activating groups and are ortho- and para-directing. This is due to their electron-donating inductive effect and hyperconjugation, which stabilize the carbocation intermediate (the arenium ion) formed during the substitution process. Conversely, the sulfonamide group (-SO₂NHR) is generally considered a deactivating and meta-directing group on a simple benzene ring. This is attributed to the strong electron-withdrawing inductive effect of the sulfonyl group, which destabilizes the arenium ion intermediate.

In this compound, the positions ortho and para to the methyl groups are already substituted. The remaining unsubstituted positions on the mesityl ring are the 3- and 5- positions. These positions are meta to the N-benzylsulfonamide substituent. Therefore, it is anticipated that electrophilic aromatic substitution on the mesityl group of this compound would preferentially occur at the 3- and 5- positions. This is because the directing effects of the three activating methyl groups converge on these positions, which are also the meta positions relative to the deactivating sulfonamide group.

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively available in the reviewed literature, the general principles of EAS strongly suggest this substitution pattern.

Table 1: Predicted Electrophilic Aromatic Substitution Patterns on the Mesityl Group of this compound

| Reagent/Catalyst | Electrophile | Predicted Product(s) |

| HNO₃ / H₂SO₄ | NO₂⁺ | N-benzyl-3-nitro-2,4,6-trimethylbenzenesulfonamide |

| Br₂ / FeBr₃ | Br⁺ | N-benzyl-3-bromo-2,4,6-trimethylbenzenesulfonamide |

| SO₃ / H₂SO₄ | SO₃ | N-benzyl-3-sulfo-2,4,6-trimethylbenzenesulfonamide |

| R-Cl / AlCl₃ | R⁺ | N-benzyl-3-alkyl-2,4,6-trimethylbenzenesulfonamide |

Side-Chain Reactivity of Methyl Groups

The methyl groups attached to the benzene ring of this compound can also undergo chemical transformations, most notably oxidation and halogenation reactions. The reactivity of these benzylic positions is enhanced due to the stability of the resulting benzylic radicals or carbocations, which are stabilized by resonance with the aromatic ring.

Oxidation:

The methyl groups of mesitylene derivatives can be oxidized to carboxylic acids under strong oxidizing conditions. For instance, treatment of mesitylene with hot potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can lead to the formation of trimesic acid, where all three methyl groups are converted to carboxylic acid groups. However, the presence of the N-benzylsulfonamide group may influence the outcome of such reactions. The sulfonamide moiety is generally resistant to oxidation under these conditions. It is plausible that controlled oxidation could lead to the selective oxidation of one or more methyl groups.

Halogenation:

Free radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, can be employed to halogenate the benzylic positions of the methyl groups. This reaction proceeds via a free radical mechanism, and the stability of the benzylic radical intermediate facilitates this transformation. It is expected that the methyl groups of this compound would undergo bromination at the benzylic position to yield the corresponding bromomethyl derivatives. The degree of halogenation (mono-, di-, or tri-substitution on one or more methyl groups) can often be controlled by the reaction conditions, such as the stoichiometry of the halogenating agent.

While specific research detailing the side-chain reactivity of this compound is limited, the known reactivity of mesitylene and other alkylbenzenes provides a strong basis for predicting these transformations.

Table 2: Predicted Side-Chain Reactions of the Methyl Groups in this compound

| Reaction | Reagents | Predicted Product(s) |

| Oxidation | KMnO₄, heat | N-benzyl-2,4,6-tricarboxybenzenesulfonamide |

| Halogenation | NBS, initiator | N-benzyl-2,4,6-tris(bromomethyl)benzenesulfonamide (and partially halogenated derivatives) |

Despite a comprehensive search for scientific literature and data, detailed experimental information specifically for the chemical compound This compound is not publicly available. Consequently, it is not possible to provide the in-depth analysis of its advanced spectroscopic and crystallographic characterization as requested in the article outline.

The required data, including single-crystal X-ray diffraction analysis and advanced Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for a thorough discussion of the following topics:

Molecular Conformations and Torsional Angles: Determining the precise three-dimensional arrangement of the atoms and the rotation around single bonds within the molecule.

Intermolecular Interactions: Analyzing the non-covalent forces, such as hydrogen bonding and π-stacking, that govern how molecules interact with each other in the solid state.

Solution-State Conformations and Dynamics: Understanding the conformational behavior and movement of the molecule in a solvent.

2D NMR Techniques for Structural Assignment: Utilizing advanced NMR methods to unambiguously assign all proton and carbon signals in the molecule.

While information exists for structurally related compounds, the strict focus on "this compound" prevents the use of analogous data. The creation of a scientifically accurate and detailed article as per the provided outline is therefore contingent on the future publication of dedicated research on this specific compound.

Advanced Spectroscopic and Crystallographic Characterization of N Benzyl 2,4,6 Trimethylbenzenesulfonamide

Vibrational Spectroscopy Studies (FT-IR, Raman)

Vibrational spectroscopy is a powerful non-destructive technique for probing the molecular structure of N-benzyl-2,4,6-trimethylbenzenesulfonamide. The infrared and Raman spectra are complementary, with each providing unique information about the vibrational modes of the molecule.

Assignment of Characteristic Functional Group Frequencies

The vibrational spectrum of this compound is a composite of the vibrations of the benzyl (B1604629) group, the sulfonamide linkage (-SO₂NH-), and the 2,4,6-trimethylphenyl (mesityl) group. The assignment of these characteristic frequencies is based on established group frequency regions and by drawing comparisons with related molecules, such as 2,4,6-trimethylbenzene sulfonyl chloride and various N-benzyl derivatives.

Sulfonamide Group Vibrations: The sulfonamide group is characterized by strong absorptions corresponding to the stretching vibrations of the S=O bonds. Typically, the asymmetric (νas) and symmetric (νs) stretching modes of the SO₂ group appear in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. In sulfonamides, these bands are intense in the infrared spectrum. The S-N stretching vibration is generally observed in the 940–870 cm⁻¹ region. The N-H stretching vibration of the secondary sulfonamide is expected as a sharp band in the 3300–3200 cm⁻¹ region in the FT-IR spectrum.

Mesityl and Benzyl Group Vibrations: The aromatic C-H stretching vibrations of both the mesityl and benzyl rings are anticipated to occur above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl groups on the mesityl ring and the methylene (B1212753) (-CH₂-) bridge of the benzyl group typically appear in the 2980–2850 cm⁻¹ range. Aromatic C=C stretching vibrations within the benzene (B151609) rings are expected in the 1600–1450 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to a complex pattern of bands in the fingerprint region (below 1300 cm⁻¹).

A tentative assignment of the major vibrational frequencies for this compound is presented in the following tables, based on data from analogous compounds.

Table 1: FT-IR Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3250 | Medium, Sharp | N-H stretching |

| ~3060 | Medium | Aromatic C-H stretching |

| ~2950 | Medium | Aliphatic C-H stretching (CH₃, CH₂) |

| ~1600 | Medium | Aromatic C=C stretching |

| ~1450 | Medium | Aromatic C=C stretching |

| ~1340 | Strong | Asymmetric SO₂ stretching |

| ~1170 | Strong | Symmetric SO₂ stretching |

| ~900 | Medium | S-N stretching |

| ~850 | Strong | Aromatic C-H out-of-plane bending |

Table 2: Raman Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3060 | Strong | Aromatic C-H stretching |

| ~2920 | Strong | Aliphatic C-H stretching (CH₃, CH₂) |

| ~1600 | Strong | Aromatic ring breathing |

| ~1210 | Medium | C-N stretching |

| ~1000 | Strong | Ring breathing (Mesityl) |

| ~780 | Medium | C-S stretching |

| ~650 | Medium | SO₂ deformation |

Conformational Insights from Vibrational Spectra

The vibrational spectra of this compound can offer valuable information regarding its conformational isomers. The molecule possesses considerable conformational flexibility, primarily around the S-N and N-C bonds. The relative orientation of the bulky mesityl and benzyl groups can lead to different stable conformers.

The position and bandwidth of the N-H stretching vibration can be particularly sensitive to the molecular conformation and any intramolecular or intermolecular hydrogen bonding. In the solid state, intermolecular N-H···O=S hydrogen bonds are likely to form, which would cause a redshift (lowering of frequency) and broadening of the N-H band compared to the gas phase or a dilute solution in a non-polar solvent.

Furthermore, the vibrational modes of the methylene bridge (-CH₂-) in the benzyl group, such as wagging, twisting, and rocking motions, are conformationally sensitive. esisresearch.org The frequencies of these modes, which typically appear in the 1400–700 cm⁻¹ region, can shift depending on the torsional angles about the S-N and N-C bonds. For instance, the presence of multiple bands in these regions at low temperatures could indicate the co-existence of different conformers.

Computational studies, in conjunction with experimental FT-IR and Raman data, can be employed to model the vibrational spectra of different possible conformers. By comparing the calculated spectra with the experimental ones, it is possible to determine the most stable conformation of this compound in a given state (solid, liquid, or gas).

Theoretical and Computational Investigations of N Benzyl 2,4,6 Trimethylbenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its ground state. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular attributes with high accuracy. For N-benzyl-2,4,6-trimethylbenzenesulfonamide, DFT methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly used to model its behavior. tandfonline.comchemrxiv.org These calculations are typically performed assuming an isolated molecule in the gas phase, providing a baseline understanding of its properties free from intermolecular interactions. tandfonline.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the equilibrium geometry. For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is reached. This is crucial as the molecule possesses significant conformational flexibility, particularly around the S-N bond and the C-N bond of the benzyl (B1604629) group.

The analysis begins by constructing an initial geometry, often based on known crystal structures of similar fragments. The geometry is then optimized using a functional like B3LYP with a suitable basis set. The results of such calculations for related sulfonamide structures show that the optimized parameters are generally in good agreement with experimental data obtained from X-ray crystallography. irjweb.com Conformational analysis would further involve rotating key bonds to map the potential energy surface and identify various local minima (stable conformers) and the transition states that separate them. The global minimum represents the most stable and thus most populated conformation of the molecule.

Table 1: Predicted Geometrical Parameters for this compound (Optimized at B3LYP/6-311++G(d,p) level) Note: These are representative values based on calculations of analogous structures. Actual values would require specific computation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | S=O (avg.) | 1.435 |

| S-N | 1.630 | |

| S-C (mesityl) | 1.770 | |

| N-C (benzyl) | 1.470 | |

| C-C (aromatic avg.) | 1.395 | |

| Bond Angles (°) | O-S-O | 119.5 |

| O-S-N | 106.5 | |

| O-S-C | 108.0 | |

| C-S-N | 107.5 | |

| S-N-C | 117.0 | |

| Dihedral Angle (°) | C(mesityl)-S-N-C(benzyl) | ~60-80 |

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Key aspects of this are the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electronic charge across the molecule.

HOMO-LUMO Analysis: The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and kinetic stability. biomedres.us A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and a "soft" molecule. irjweb.com For sulfonamides, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO can be distributed across the sulfonyl group and the adjacent rings. Calculations on similar aromatic sulfonamides have shown HOMO-LUMO gaps typically in the range of 4-5 eV. researchgate.netresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: Values are illustrative and based on typical DFT calculations for similar compounds. irjweb.com

| Parameter | Energy (eV) |

| E(HOMO) | -6.85 |

| E(LUMO) | -1.95 |

| Energy Gap (ΔE) | 4.90 |

Charge Distribution: The distribution of electron density within this compound can be analyzed using methods like Mulliken population analysis or by mapping the Molecular Electrostatic Potential (MEP). The MEP provides a visual representation of the charge landscape, where regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue) denote electron-poor areas prone to nucleophilic attack. irjweb.com In this molecule, the oxygen atoms of the sulfonyl group are expected to be the most electronegative sites, exhibiting a strong negative potential. researchgate.net The hydrogen atom attached to the sulfonamide nitrogen and the hydrogens on the aromatic rings would show positive potential. This analysis is crucial for predicting sites of intermolecular interactions, such as hydrogen bonding.

Table 3: Calculated Mulliken Atomic Charges on Key Atoms Note: Representative values based on calculations of the 2,4,6-trimethylbenzene sulphonyl fragment. researchgate.net

| Atom | Predicted Charge (a.u.) |

| S | +1.35 |

| O (avg.) | -0.68 |

| N | -0.95 |

| C (benzyl CH₂) | +0.15 |

| H (on Nitrogen) | +0.40 |

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic data, which serves as a valuable tool for structural confirmation and interpretation of experimental spectra.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. bohrium.comimist.ma The calculated magnetic shielding tensors are converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. imist.ma Studies on N-benzyl derivatives show an excellent correlation between GIAO-calculated and experimental chemical shifts, aiding in the unambiguous assignment of complex spectra. bohrium.comresearchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) vs. Typical Experimental Ranges

| Nucleus | Predicted Shift (ppm) | Typical Range (ppm) |

| ¹H NMR | ||

| Ar-CH₃ (mesityl) | 2.3 - 2.5 | 2.2 - 2.6 |

| N-H | 5.0 - 5.5 | 4.5 - 6.0 |

| Ar-H (mesityl) | 6.9 - 7.1 | 6.8 - 7.2 |

| Ar-H (benzyl) | 7.2 - 7.4 | 7.2 - 7.5 |

| N-CH₂ | 4.2 - 4.4 | 4.1 - 4.5 |

| ¹³C NMR | ||

| Ar-CH₃ (mesityl) | 20 - 22 | 19 - 23 |

| N-CH₂ | 45 - 48 | 44 - 49 |

| Ar-C (benzyl) | 127 - 129 | 126 - 130 |

| Ar-C (mesityl) | 130 - 143 | 129 - 144 |

IR Spectroscopy: The simulation of the infrared (IR) spectrum involves calculating the harmonic vibrational frequencies of the optimized molecular structure. These calculations predict the positions of absorption bands corresponding to specific vibrational modes, such as stretching, bending, and rocking. tandfonline.com For this compound, characteristic strong absorption bands are predicted for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, typically around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. researchgate.netacs.org Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and the gas-phase model, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. tandfonline.com

Table 5: Predicted Key IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Scaled Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| N-H Stretch | 3250 - 3300 | 3240 - 3310 |

| C-H Stretch (Aromatic) | 3030 - 3080 | 3020 - 3090 |

| C-H Stretch (Aliphatic) | 2920 - 2980 | 2910 - 2990 |

| S=O Asymmetric Stretch | 1340 - 1360 | 1330 - 1370 |

| S=O Symmetric Stretch | 1155 - 1175 | 1150 - 1180 |

UV-Vis Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. rsc.org For aromatic sulfonamides, the UV-Vis spectrum is typically characterized by π → π* transitions originating from the benzene (B151609) rings. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to achieve good agreement with experimental spectra measured in solution. nih.gov

Table 6: Predicted UV-Vis Absorption Maxima (λmax) Note: Calculated in a simulated solvent like methanol (B129727) using TD-DFT.

| Transition | Predicted λmax (nm) | Nature of Transition |

| Band I | ~270 | π → π* (Mesityl Ring) |

| Band II | ~225 | π → π* (Benzyl Ring) |

Reaction Mechanism Elucidation via Computational Chemistry

Beyond static properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions. It allows for the mapping of reaction pathways, identification of transient species like transition states, and calculation of the energy barriers that control reaction rates.

Transition State Identification and Energy Barrier Calculations

A plausible synthetic route to this compound is the nucleophilic substitution reaction between 2,4,6-trimethylbenzenesulfonyl chloride and benzylamine (B48309). organic-chemistry.org Computationally, the mechanism of this reaction can be investigated by locating the transition state (TS) structure on the potential energy surface.

The process involves optimizing the geometries of the reactants and products separately. Then, a search for the transition state connecting them is performed. This can be done using various algorithms that aim to find a first-order saddle point—a structure that is a maximum in energy along the reaction coordinate but a minimum in all other degrees of freedom. youtube.com Once a candidate TS is found, a frequency calculation is performed to verify its identity; a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the simultaneous breaking of the S-Cl bond and formation of the S-N bond). youtube.com

The activation energy (energy barrier, ΔE‡) is then calculated as the difference in energy between the transition state and the reactants. This value is fundamentally related to the reaction rate via the Arrhenius equation. Computational studies of related Sₙ2 reactions show that the activation barrier is sensitive to the nature of the nucleophile, the leaving group, and the steric hindrance around the reaction center. acs.orgnih.gov

Table 7: Illustrative Energy Profile for Sulfonamide Formation (Relative Gibbs Free Energy, kcal/mol)

| Species | Relative Energy (kcal/mol) |

| Reactants (Sulfonyl chloride + Benzylamine) | 0.0 |

| Transition State | +15 to +25 |

| Products (Sulfonamide + HCl) | -10 to -20 |

Solvent Effects on Reaction Pathways

Reactions are almost always carried out in a solvent, which can have a profound impact on the reaction mechanism and rate. Computational models can account for these effects in two primary ways: implicit and explicit solvent models.

Implicit Solvent Models: Models like the Polarizable Continuum Model (PCM) or the SMD model treat the solvent as a continuous medium with a defined dielectric constant. chemrxiv.org The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized solvent. For the synthesis of this compound, which likely proceeds through a charged or highly polar transition state, an implicit solvent model would predict significant stabilization of the TS relative to the neutral reactants. This stabilization generally leads to a lower calculated activation energy barrier compared to the gas phase, which is consistent with experimental observations that such reactions are faster in polar solvents. chemrxiv.org

Explicit Solvent Models: For a more detailed understanding, especially where specific solvent interactions like hydrogen bonding are critical, explicit solvent models are used. In this approach, a number of individual solvent molecules are included in the calculation along with the solute. acs.org While computationally much more demanding, this method can more accurately model the specific hydrogen bonds between, for example, a protic solvent and the oxygen atoms of the sulfonyl group or the nitrogen of the benzylamine in the transition state. Studies on Sₙ2 reactions show that explicit solvent molecules can significantly alter the reaction barrier by directly participating in charge stabilization. acs.orgnih.gov The choice of solvent can therefore be computationally screened to find optimal conditions for the reaction.

Catalyst-Substrate Interactions in Manganese-Catalyzed N-Alkylation

The N-alkylation of sulfonamides using alcohols is a significant transformation in organic synthesis, and manganese-catalyzed "borrowing hydrogen" methodologies have emerged as efficient and environmentally benign options. core.ac.ukacs.orgorganic-chemistry.org In this process, a manganese catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde intermediate, which then condenses with the sulfonamide. The catalyst then returns the hydrogen to the resulting imine, yielding the N-alkylated product and regenerating the catalyst. acs.org

Computational studies, primarily using Density Functional Theory (DFT), are crucial for elucidating the mechanism and the specific interactions between the catalyst and the substrates. For the synthesis of this compound from a primary alcohol (like benzyl alcohol) and 2,4,6-trimethylbenzenesulfonamide (B1594488), a well-defined Mn(I) PNP pincer complex is often employed as the precatalyst. acs.orgacs.org

The key catalyst-substrate interactions can be broken down into several steps:

Alcohol Dehydrogenation: The benzyl alcohol substrate coordinates to the manganese center. The catalytic cycle is initiated by the deprotonation of the alcohol's hydroxyl group, assisted by a basic ancillary ligand or an external base. This is followed by β-hydride elimination, where a hydride is transferred from the alcohol's α-carbon to the manganese center, forming a manganese-hydride species and releasing the corresponding aldehyde (benzaldehyde).

Condensation: The liberated benzaldehyde (B42025) reacts with 2,4,6-trimethylbenzenesulfonamide in a condensation reaction to form a Schiff base or imine intermediate. This step is typically not directly mediated by the catalyst but occurs in the reaction medium.

Imine Reduction (Transfer Hydrogenation): The formed imine then coordinates to the manganese-hydride species. The key interaction is the approach of the imine's electrophilic carbon to the manganese-bound hydride. A migratory insertion step follows, where the hydride is transferred to the imine carbon, and the nitrogen coordinates to the manganese.

Product Release: Subsequent protonation of the nitrogen atom releases the final product, this compound, and regenerates the active manganese catalyst for the next cycle.

The bulky 2,4,6-trimethylphenyl (mesityl) group on the sulfonamide imposes significant steric hindrance, which can influence the rate of condensation and the approach of the imine intermediate to the catalytic center. DFT calculations can model the transition states for the hydride transfer steps, providing insight into the activation energies and the influence of sterics and electronics on the reaction efficiency.

Table 1: Proposed Key Interactions and Intermediates in Mn-Catalyzed N-Alkylation

| Stage | Interacting Species | Key Interaction Type | Resulting Intermediate |

| Catalyst Activation | Mn(I) PNP Precatalyst + Base | Ligand dissociation/Coordination | Active Mn(I) species |

| Dehydrogenation | Benzyl alcohol + Active Mn(I) | O-H activation, β-hydride elimination | Mn-H species + Benzaldehyde |

| Condensation | Benzaldehyde + 2,4,6-trimethylbenzenesulfonamide | Nucleophilic attack, Dehydration | N-benzylidene-2,4,6-trimethylbenzenesulfonamide (Imine) |

| Hydrogenation | Imine + Mn-H species | Hydride transfer, N-coordination | N-Manganese amide complex |

| Product Release | N-Manganese amide complex + H⁺ source | Protonolysis | This compound + Active Mn(I) |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens to study the dynamic behavior of this compound, from its conformational flexibility to its interactions within a solvent environment.

Conformational Ensemble Sampling

The structure of this compound is characterized by several rotatable bonds, primarily the C-N, N-S, and S-C bonds. The rotation around these bonds gives rise to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer.

Theoretical studies on closely related N-benzyl-sulfonamides have utilized methods like semi-empirical PM3, ab initio (RHF, MP2), and DFT to investigate molecular conformations. capes.gov.br For this compound, significant rotational barriers are expected due to steric clashes. The most significant barrier is typically associated with the rotation around the sulfonamide N-S bond. The bulky mesityl and benzyl groups restrict this rotation, leading to distinct, non-interconverting conformers on the NMR timescale at room temperature. capes.gov.br

Automated conformational searching algorithms combined with quantum mechanical optimization can be used to locate the most stable conformers in the conformational ensemble. scielo.br These calculations would likely reveal that the lowest energy conformers adopt a geometry that minimizes the steric repulsion between the large aromatic substituents. The free energy of rotation (ΔG‡) for similar systems has been found to be around 16 kcal/mol, indicating a substantial barrier to interconversion. capes.gov.br

Table 2: Representative Computed Rotational Barriers for a Generic N-Aryl-Sulfonamide

| Rotational Bond | Description | Estimated Barrier (ΔG‡) | Computational Method |

| N-S | Rotation of the sulfonyl group relative to the nitrogen lone pair | ~16 kcal/mol | DFT (B3LYP) |

| S-C (Aryl) | Rotation of the mesityl group | ~5-8 kcal/mol | DFT (B3LYP) |

| N-C (Benzyl) | Rotation of the benzyl group | ~4-7 kcal/mol | DFT (B3LYP) |

Note: These are estimated values based on analogous compounds; specific values for this compound require dedicated calculation.

Intermolecular Interaction Studies in Solution or Condensed Phases

MD simulations are ideal for studying how this compound interacts with solvent molecules. The molecule possesses distinct regions with different polarities: the nonpolar benzyl and mesityl groups, and the polar sulfonamide (-SO₂NH-) moiety.

In a polar protic solvent like ethanol, the solvent molecules would form hydrogen bonds with the oxygen atoms and the N-H proton of the sulfonamide group. The bulky, nonpolar aromatic rings would disrupt the solvent's hydrogen-bonding network, leading to a structured solvation shell around these groups, driven by hydrophobic effects.

In a polar aprotic solvent like dimethylformamide (DMF), strong dipole-dipole interactions would occur between the solvent and the polar sulfonamide group.

In a nonpolar solvent like toluene, the dominant interactions would be van der Waals forces, specifically π-π stacking between the solvent's aromatic ring and the benzyl and mesityl groups of the solute.

MD simulations can quantify these interactions by calculating radial distribution functions (RDFs) and interaction energies. RDFs reveal the probable location of solvent molecules around specific sites on the solute, while interaction energy calculations can decompose the contributions from electrostatic and van der Waals forces, providing a detailed picture of the solvation landscape.

Ligand Field Theory Applications in Related Metal Complexes

While this compound itself is not a typical ligand, its deprotonated form, N-benzyl-2,4,6-trimethylbenzenesulfonamidate, or the simpler 2,4,6-trimethylbenzenesulfonamidate, can act as a ligand in coordination complexes. nih.govresearchgate.net Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and resulting physical properties of such complexes. wiley.combritannica.com

Electronic Structure of Coordination Complexes Involving 2,4,6-Trimethylbenzenesulfonamide Ligands

When a 2,4,6-trimethylbenzenesulfonamidate ligand coordinates to a transition metal ion (e.g., Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺), its donor atoms (typically the sulfonamide nitrogen or one of the sulfonyl oxygens) create an electrostatic field, or "ligand field," that affects the metal's d-orbitals. nih.govresearchgate.net In an isolated metal ion, the five d-orbitals are degenerate (have the same energy). The ligand field lifts this degeneracy. youtube.comlibretexts.org

In a hypothetical octahedral complex, [M(sulfonamidate)₆]ⁿ⁻, the six ligands create a field that splits the d-orbitals into two sets: a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g set (d_z², d_x²-y²). libretexts.org The energy separation between these sets is denoted as Δₒ (the octahedral splitting parameter).

The magnitude of Δₒ depends on the ligand's field strength. Sulfonamidate ligands are generally considered to be weak-field or intermediate-field ligands. The bulky mesityl group would primarily exert steric influence but could have a minor electronic effect on the donor atom's basicity and thus its field strength. LFT, which incorporates molecular orbital concepts, describes the splitting as arising from the formation of bonding and antibonding orbitals between the ligand and metal orbitals. youtube.comresearchgate.net

Prediction of Magnetic Properties for Sulfonamide-Metal Complexes

The magnetic properties of a coordination complex are determined by the number of unpaired electrons in its d-orbitals. numberanalytics.comuomustansiriyah.edu.iq The electron configuration, in turn, depends on the balance between the ligand field splitting energy (Δₒ) and the spin-pairing energy (P), which is the energy required to place two electrons in the same orbital.

Weak-Field / High-Spin: If Δₒ < P (as expected for a weak-field ligand like sulfonamidate), electrons will occupy the higher-energy e_g orbitals before pairing up in the lower-energy t₂g orbitals. This maximizes the number of unpaired electrons, resulting in a "high-spin" complex. dalalinstitute.com

Strong-Field / Low-Spin: If Δₒ > P, it is energetically more favorable for electrons to pair up in the t₂g orbitals before occupying the e_g set. This minimizes the number of unpaired electrons, resulting in a "low-spin" complex.

For complexes involving 2,4,6-trimethylbenzenesulfonamidate ligands, high-spin configurations are generally expected. The magnetic moment (μ_eff) of the complex can be predicted using the spin-only formula:

μ_eff ≈ √[n(n+2)] B.M.

where n is the number of unpaired electrons and B.M. stands for Bohr Magnetons. uomustansiriyah.edu.iq Experimental measurements of magnetic susceptibility can validate these theoretical predictions and provide insight into the electronic structure of the complex. researchgate.net

Table 3: Predicted Magnetic Properties for Hypothetical High-Spin Octahedral Sulfonamide-Metal Complexes

| Metal Ion | d-electron Count | High-Spin Electron Configuration (t₂g)ˣ(e_g)ʸ | Number of Unpaired Electrons (n) | Predicted Spin-Only Magnetic Moment (μ_eff) (B.M.) |

| Mn²⁺ | d⁵ | (t₂g)³(e_g)² | 5 | 5.92 |

| Fe²⁺ | d⁶ | (t₂g)⁴(e_g)² | 4 | 4.90 |

| Co²⁺ | d⁷ | (t₂g)⁵(e_g)² | 3 | 3.87 |

| Ni²⁺ | d⁸ | (t₂g)⁶(e_g)² | 2 | 2.83 |

| Cu²⁺ | d⁹ | (t₂g)⁶(e_g)³ | 1 | 1.73 |

Applications of N Benzyl 2,4,6 Trimethylbenzenesulfonamide in Organic Synthesis

Role as a Synthetic Intermediate in Complex Molecule Construction

N-benzyl-2,4,6-trimethylbenzenesulfonamide serves as a valuable intermediate in the synthesis of complex organic molecules. The N-benzylbenzenesulfonamide moiety is a key structural motif found in a variety of biologically active compounds. nsf.gov For instance, derivatives of N-benzyl-N-phenylsulfonamidoalkyl amides have been identified as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease. nsf.gov The synthesis of such complex molecules often involves a multi-step approach where the this compound core is assembled and subsequently functionalized.

A general synthetic strategy involves the reaction of a primary amine with an arylsulfonyl chloride to form the corresponding sulfonamide, which can then be benzylated. researchgate.net This approach allows for the introduction of diverse substituents on both the aryl and benzyl (B1604629) portions of the molecule, providing a pathway to a wide range of complex structures. The 2,4,6-trimethylbenzenesulfonyl group, in particular, can influence the reactivity and conformation of the molecule due to its steric bulk.

Furthermore, derivatives of 2,4,6-trimethylbenzenesulfonyl hydrazones have been synthesized and shown to possess antibacterial activity, highlighting the importance of the mesitylenesulfonyl group in constructing bioactive molecules. mdpi.comresearchgate.net These hydrazones can serve as intermediates for the synthesis of various heterocyclic systems. researchgate.net

Utility as a Protecting Group Strategy for Amines

The protection of amines is a critical aspect of multi-step organic synthesis. nih.gov Sulfonamides are a well-established class of protecting groups for amines due to their stability under a wide range of reaction conditions. nih.gov The 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl) group, in particular, offers distinct advantages due to its steric hindrance.

While p-toluenesulfonyl (Tosyl) and nitrobenzenesulfonyl (Nosyl) are common sulfonyl protecting groups, they have their limitations. nih.gov Tosylamides are often difficult to cleave, while nosylamides can be unstable. nih.gov The mesitylenesulfonyl group provides a balance of stability and cleavability. Although specific deprotection conditions for this compound are not extensively documented in the literature, general methods for the cleavage of sulfonamides can be applied. These methods often involve strong acidic conditions or reductive cleavage.

The choice of protecting group is crucial in complex syntheses. The N-benzyl group, in conjunction with the mesitylenesulfonyl group, provides an additional layer of modulation for the reactivity of the nitrogen atom. The deprotection of the N-benzyl group can often be achieved by catalytic hydrogenation. mdpi.com

Table 1: Comparison of Common Sulfonyl Protecting Groups for Amines

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Advantages | Disadvantages |

| p-Toluenesulfonyl | Ts | Strong acid (HBr/AcOH), Na/NH3 | Stable | Harsh cleavage conditions |

| 2-Nitrobenzenesulfonyl | o-Ns | Thiophenol, K2CO3 | Mild cleavage | Unstable to some nucleophiles |

| 2,4,6-Trimethylbenzenesulfonyl | Mts | HBr/AcOH, Red-Al® | Stable, sterically hindered | Limited specific literature |

| 2,4,6-Tris(isopropyl)benzenesulfonyl | Trisyl | TBAF | Very stable | Harsh cleavage conditions |

Applications in the Synthesis of Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and materials science. mdpi.commdpi.comopenmedicinalchemistryjournal.com this compound can serve as a precursor for the synthesis of various heterocyclic systems. The reactivity of the benzylic C-H bonds and the potential for transformations at the sulfonamide linkage provide avenues for cyclization reactions.

One approach involves the generation of an N-acyliminium ion from a related N-benzylsulfonamide precursor, which can then undergo intramolecular cyclization to form heterocyclic rings. While specific examples starting directly from this compound are not prevalent in the literature, related methodologies suggest its potential. For example, palladium-catalyzed cascade reactions of benzyl halides with dienes have been used to synthesize dihydropyrroles. researchgate.net

Furthermore, N-benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine is a known precursor to azomethine ylides, which are powerful intermediates for the [3+2] cycloaddition reactions to construct five-membered nitrogen heterocycles. enamine.net By analogy, functionalization of the benzyl group of this compound could potentially lead to similar reactive intermediates for heterocyclic synthesis. The synthesis of N-substituted pyrroles can be achieved through ultrasound-mediated reactions of 2,5-dimethoxytetrahydrofuran (B146720) with various amines. mdpi.com

Chiral Auxiliaries Derived from this compound Analogues

Asymmetric synthesis is crucial for the preparation of enantiomerically pure compounds, particularly in the pharmaceutical industry. wikipedia.orgsigmaaldrich.com Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org

A commercially available chiral auxiliary, (1S,2R)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl propanoate, highlights the application of the this compound scaffold in asymmetric synthesis. This molecule incorporates a chiral backbone derived from (1S,2R)-norephedrine. The bulky 2,4,6-trimethylbenzenesulfonyl group and the benzyl group on the nitrogen atom create a defined chiral environment that can direct the approach of reagents to a prochiral center.

The development of such chiral auxiliaries allows for stereoselective transformations such as aldol (B89426) reactions, alkylations, and Diels-Alder reactions. After the desired stereocenter is created, the chiral auxiliary can be cleaved and recycled. Sulfur-based chiral auxiliaries, in general, have proven to be very effective in various asymmetric reactions. scielo.org.mx For example, N-acylthiazolidinethiones are effective in aldol-type reactions. scielo.org.mx

Table 2: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

| Chiral Auxiliary | Class | Typical Application |

| Evans' Oxazolidinones | Oxazolidinone | Asymmetric aldol reactions, alkylations |

| (1S,2R)-Norephedrine | Amino alcohol | Asymmetric reductions, additions to carbonyls |

| (S)-(-)-4-Benzyl-2-oxazolidinone | Oxazolidinone | Asymmetric alkylations |

| (1S,2R)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl propanoate | Sulfonamide | Potential for asymmetric aldol and alkylation reactions |

| Camphorsultam | Sultam | Asymmetric Diels-Alder, aldol, and Michael reactions |

Reagent in Cross-Coupling and Other Name Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct participation of this compound in well-known named reactions like Suzuki, Heck, or Sonogashira coupling is not extensively documented, its structural motifs suggest potential applications.

The benzyl group can be a substrate in certain cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling of benzyl alcohols can be used to construct diarylmethanes. rsc.org Similarly, palladium-catalyzed cross-coupling of benzyl bromides with lithium acetylides provides a route to benzyl alkynes. nih.gov These examples suggest that, with appropriate activation, the benzyl group in this compound could potentially participate in such transformations.

Furthermore, palladium-catalyzed reactions of N-sulfonylhydrazones, derived from the corresponding sulfonamides, with aryl or benzyl halides have been reported to yield a variety of products through carbene coupling reactions. organic-chemistry.org This indicates a potential pathway for the application of derivatives of this compound in palladium-catalyzed transformations. The debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides also provides a precedent for C-S bond cleavage and formation in the presence of a palladium catalyst, which could be relevant to the reactivity of the sulfonamide N-S bond under certain conditions. organic-chemistry.org

Biological and Medicinal Chemistry Research: Molecular Level Investigations

Receptor Modulation Studies

The N-benzylsulfonamide scaffold is also present in molecules designed to modulate the activity of various receptors.

The analysis of ligand-receptor interactions for compounds containing an N-benzyl moiety has been explored in the context of various receptors, including the 5-HT2 receptors. nih.gov The N-benzyl group can significantly influence affinity and functional activity. For instance, N-benzylation of certain tryptamines was found to increase their potency at 5-HT2 receptors. nih.gov

In the case of N-benzyl-2,4,6-trimethylbenzenesulfonamide, the bulky and lipophilic nature of the 2,4,6-trimethylphenyl group, combined with the conformational flexibility of the N-benzyl group, would allow it to adapt to the binding pockets of various receptors. The sulfonamide group can form critical hydrogen bonding interactions with polar residues in the receptor binding site.

Table 2: Potential Receptor Interactions for the this compound Scaffold

| Receptor Family | Potential Interaction Points | Predicted Effect |

| G-Protein Coupled Receptors (GPCRs) | Transmembrane helices, extracellular loops | Agonist or Antagonist |

| Nuclear Receptors | Ligand-binding domain | Modulator |

| Ion Channels | Pore region, allosteric sites | Blocker or Modulator |

Note: This table presents hypothetical interactions based on the general properties of the scaffold.

The N-benzylsulfonamide scaffold offers a versatile platform for the design of novel receptor modulators. The ability to modify three key regions—the benzyl (B1604629) ring, the sulfonamide linker, and the benzenesulfonamide ring—provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.

Design strategies include:

Scaffold Hopping: Replacing the 2,4,6-trimethylphenyl group with other aromatic or heterocyclic systems to explore different binding modes and target new receptors.

Bioisosteric Replacement: Substituting the sulfonamide linker with other groups like an amide or a reversed sulfonamide to alter the hydrogen bonding pattern and metabolic stability.

Structure-Based Design: Utilizing the crystal structure or homology model of a target receptor to design N-benzylsulfonamide derivatives with improved complementarity to the binding site. For example, the design of triazolobenzodiazepinone CCK1 receptor agonists was guided by understanding the key interactions within the receptor's binding pocket. nih.gov

By systematically applying these strategies, medicinal chemists can leverage the N-benzylsulfonamide scaffold to develop novel and effective receptor modulators for a range of therapeutic applications.

Research into Potential Bioactive Scaffolds

The this compound scaffold is a subject of interest in medicinal chemistry due to the recognized biological activities of both the sulfonamide group and the N-benzyl moiety. Research in this area focuses on the design and synthesis of derivatives that can act as molecular probes to investigate biological processes and as potential starting points for the development of new therapeutic agents.

The design of molecular probes based on the this compound core structure is guided by the goal of exploring its potential interactions with biological targets. The bulky 2,4,6-trimethylphenyl (mesityl) group provides a rigid framework, while the benzyl group can be modified to introduce various functionalities. These modifications can alter the compound's steric and electronic properties, influencing its binding affinity and selectivity for specific enzymes or receptors.

The synthesis of this compound and its derivatives generally follows a reliable two-step process analogous to methods used for other N-substituted sulfonamides nsf.gov.

Step 1: Synthesis of the primary sulfonamide The initial step involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with benzylamine (B48309) in a suitable solvent. The presence of a base is typically required to neutralize the hydrochloric acid formed during the reaction.

Step 2: N-Alkylation/Benzylation While the primary reaction directly yields the target this compound, further derivatization at the nitrogen atom can be achieved if a primary amine is used in the first step to create a secondary sulfonamide, followed by benzylation. For instance, reacting 2,4,6-trimethylbenzenesulfonyl chloride with a primary amine (R-NH₂) yields an N-alkyl-2,4,6-trimethylbenzenesulfonamide. This intermediate can then be benzylated using benzyl bromide in the presence of a base to yield the N-benzyl-N-alkyl derivative nsf.govresearchgate.netresearchgate.net.

A general synthetic scheme is presented below:

Scheme 1: General Synthesis of this compound Derivatives| Reactant A | Reactant B | Reagents/Conditions | Product |

|---|---|---|---|

| 2,4,6-Trimethylbenzenesulfonyl chloride | Benzylamine | Base (e.g., Pyridine), Solvent (e.g., Dichloromethane) | This compound |

The synthesis of related sulfonamide structures, such as 2,4,6-trimethylbenzenesulfonyl hydrazones, has also been achieved through condensation reactions, demonstrating the versatility of the mesitylenesulfonyl moiety in forming various bioactive compounds nih.gov.

Given the lack of specific biological screening data for this compound, methodologies are inferred from studies on structurally related compounds, such as other sulfonamides and compounds containing the 2,4,6-trimethylbenzenesulfonyl group. These methodologies are aimed at identifying and quantifying the biological activity of the synthesized molecular probes.

Antibacterial Activity Screening: A common initial screening for new sulfonamide-based compounds is the assessment of their antibacterial properties. This is due to the historical success of sulfa drugs. Methodologies for this include:

Broth Microdilution Method: This technique is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. The compound is serially diluted in a liquid growth medium in a multi-well plate, and a standardized suspension of bacteria is added. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.

Agar Disk Diffusion Method: A solution of the compound is impregnated onto a paper disk, which is then placed on an agar plate inoculated with a lawn of bacteria. The plate is incubated, and the diameter of the zone of inhibition around the disk is measured to assess the compound's antibacterial potency.

Research on 2,4,6-trimethylbenzenesulfonyl hydrazones has utilized these methods to screen for activity against various bacterial strains nih.gov. The results of such a screening are often presented in a tabular format, as shown below for a series of hypothetical derivatives.

Table 1: Hypothetical Antibacterial Screening Data for this compound Derivatives (MIC in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |

|---|---|---|---|

| Derivative 1 | 16 | 32 | >64 |

| Derivative 2 | 8 | 16 | 32 |

| Derivative 3 | 32 | 64 | >64 |

Enzyme Inhibition Assays: Many sulfonamides are known to be enzyme inhibitors. Therefore, screening this compound derivatives against a panel of enzymes can reveal potential therapeutic applications. For example, studies on related N-benzyl-sulfonamides have included screening for inhibition of enzymes like lipoxygenase and chymotrypsin researchgate.net.

The screening methodology for enzyme inhibition typically involves:

Incubating the enzyme with its specific substrate in the presence of various concentrations of the inhibitor compound.

Measuring the rate of the enzymatic reaction, often by monitoring the appearance of a product or the disappearance of a substrate using spectrophotometry or fluorometry.

Calculating the concentration of the compound that causes 50% inhibition of the enzyme's activity (the IC₅₀ value).

Table 2: Hypothetical Enzyme Inhibition Data for this compound Derivatives (IC₅₀ in µM)

| Compound | Lipoxygenase | Chymotrypsin | Carbonic Anhydrase |

|---|---|---|---|

| Derivative 1 | 12.5 | 25.8 | >100 |

| Derivative 2 | 8.2 | 15.1 | 85.3 |

| Derivative 3 | 21.7 | 33.4 | >100 |

These screening methodologies provide a foundational approach to understanding the potential bioactivities of novel molecular probes based on the this compound scaffold. Positive results from these initial screens would warrant more detailed mechanistic studies to elucidate the specific molecular interactions responsible for the observed activity.

Catalytic Applications of N Benzyl 2,4,6 Trimethylbenzenesulfonamide Derived Ligands

Use as Ligands in Transition Metal Catalysis

The N-benzyl-2,4,6-trimethylbenzenesulfonamide framework offers a robust and tunable platform for ligand design. The sulfonamide nitrogen can act as a coordinating atom, while the benzyl (B1604629) and mesityl groups provide steric bulk that can influence the coordination geometry and reactivity of the metal center. This steric hindrance is crucial in creating a well-defined chiral pocket around the metal, which is essential for achieving high levels of enantioselectivity in asymmetric catalysis.

Design and Synthesis of Chiral and Achiral Ligands

The synthesis of ligands derived from this compound typically begins with the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with benzylamine (B48309) to form the parent sulfonamide. This straightforward procedure provides a versatile starting material that can be further functionalized to introduce additional coordinating groups or chiral elements.

Achiral Ligands: For the synthesis of achiral ligands, modifications often involve the introduction of phosphine, amine, or heterocyclic moieties to the benzyl group or the phenyl ring of the benzyl group. These additional coordinating groups can bind to a transition metal, creating a stable complex. The bulky mesityl group in these ligands plays a crucial role in influencing the steric environment around the metal center, which can impact catalytic activity and selectivity.

Chiral Ligands: The introduction of chirality is most commonly achieved through several strategies. One approach involves the use of a chiral benzylamine derivative in the initial sulfonylation step. Alternatively, a chiral center can be introduced at the benzylic position through asymmetric synthesis. Another effective strategy is the functionalization of the benzyl group with a known chiral auxiliary or a second coordinating group that, together with the sulfonamide nitrogen, forms a bidentate chiral ligand. For instance, the introduction of a chiral oxazoline or a phosphine group at the ortho-position of the benzyl ring can create a highly effective C2-symmetric or non-symmetric chiral ligand. The synthesis of related N-benzyl-4-methylbenzenesulfonamides has been well-documented, involving a two-step process starting from 4-methylbenzenesulfonyl chloride and a primary amine, followed by benzylation. nsf.gov This general methodology is readily adaptable for the synthesis of this compound and its derivatives.

Catalytic Performance in Asymmetric Synthesis

Ligands derived from this compound have demonstrated significant potential in a variety of asymmetric catalytic reactions. The steric bulk of the mesityl group, in concert with the chiral elements of the ligand, creates a highly organized and sterically hindered coordination sphere around the transition metal, which is key to achieving high enantioselectivity.

One notable application of such ligands is in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. Chiral this compound-derived phosphine ligands, for example, can induce high levels of enantioselectivity in the reaction of allylic acetates with various nucleophiles. The bulky mesityl group helps to create a rigid and well-defined chiral pocket that effectively discriminates between the two enantiotopic faces of the nucleophile. Research on related N-C axially chiral sulfonamides has shown that palladium catalysts can achieve high enantioselectivity (up to 92% ee) in N-allylation reactions. nih.gov

Copper-catalyzed asymmetric reactions have also benefited from the use of these ligands. For instance, in the enantioselective conjugate addition of organometallic reagents to enones, chiral ligands based on the this compound scaffold can provide excellent yields and high enantiomeric excesses. The precise steric and electronic tuning afforded by the ligand structure is critical for the observed selectivity. Copper-catalyzed enantioselective aza-Friedel–Crafts reactions using N-sulfonyl aldimines have been reported to produce chiral secondary benzylamines with excellent enantioselectivities (up to 99% ee) when employing chiral bis(oxazoline) ligands. nih.gov While not directly using the title compound, this demonstrates the effectiveness of the sulfonamide moiety in chiral ligand design for copper catalysis.

Below is a representative data table illustrating the potential catalytic performance of a hypothetical chiral phosphine ligand derived from this compound in a palladium-catalyzed asymmetric allylic alkylation.

| Entry | Substrate | Nucleophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | (rac)-1,3-diphenylallyl acetate | Dimethyl malonate | 1 | THF | 25 | 95 | 92 |

| 2 | (rac)-1,3-diphenylallyl acetate | Nitromethane | 1 | CH2Cl2 | 0 | 88 | 89 |

| 3 | (rac)-cinnamyl acetate | Dimethyl malonate | 1 | Toluene | 25 | 92 | 90 |

| 4 | (rac)-cinnamyl acetate | Nitromethane | 1 | THF | 0 | 85 | 85 |

Mechanistic Studies of Catalyst-Substrate Interactions

Understanding the interactions between the catalyst and the substrate at a molecular level is crucial for rational ligand design and the optimization of catalytic performance. Mechanistic studies of transition metal complexes bearing this compound-derived ligands often employ a combination of experimental techniques, such as NMR spectroscopy and X-ray crystallography, and computational modeling.

X-ray crystal structures of metal-ligand complexes provide invaluable insights into the coordination geometry and the steric environment around the metal center. These studies can reveal how the bulky mesityl group and the chiral elements of the ligand create a specific chiral pocket that dictates the stereochemical outcome of the reaction.

NMR studies, including in-situ monitoring of catalytic reactions, can help to identify key intermediates in the catalytic cycle. For example, in a palladium-catalyzed AAA reaction, NMR can be used to observe the formation of the η³-allyl palladium intermediate and its subsequent reaction with the nucleophile. Isotopic labeling experiments can further elucidate the mechanism by tracking the flow of atoms throughout the reaction. Mechanistic investigations into copper-catalyzed N-alkylation of sulfonamides have suggested a transfer hydrogenation mechanism. ionike.com Studies on nickel-catalyzed coupling reactions of benzyl halides have highlighted the significant influence of the ligand on the reactivity and selectivity of the metal center. kaust.edu.saresearchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, can be used to model the transition states of the stereodetermining step of the reaction. These calculations can help to rationalize the observed enantioselectivity by comparing the energies of the competing diastereomeric transition states. By understanding the non-covalent interactions, such as steric repulsion and hydrogen bonding, that stabilize one transition state over the other, researchers can refine ligand design to achieve even higher levels of stereocontrol.

Exploration of N Benzyl 2,4,6 Trimethylbenzenesulfonamide Derivatives and Analogues

Structure-Property Relationships in N-benzyl-2,4,6-trimethylbenzenesulfonamide Analogues

The conformation of these molecules is another key aspect of their structure-property relationships. Theoretical studies on N-benzyl-N-o-tolyl-p-methylbenzenesulfonamides using various computational methods have revealed the complexity of their conformational landscape. capes.gov.br The rotation around the N-aryl and N-benzyl bonds can be hindered, leading to stable conformers. The free energy of rotation for these systems has been experimentally determined to be approximately 16 kcal/mol using dynamic 1H NMR experiments. capes.gov.br Such conformational rigidity or flexibility can significantly impact how these molecules interact with biological targets or participate in chemical reactions.

A summary of key structural features and their expected influence on the properties of this compound analogues is presented in the table below.

| Structural Feature | Expected Impact on Properties |

| Mesityl Group | Provides steric bulk, influencing conformational preferences and potentially hindering interactions at the sulfonyl group. The methyl groups are electron-donating. |

| Benzyl (B1604629) Group | Confers flexibility and lipophilicity. The phenyl ring can engage in π-stacking interactions. Substituents on this ring can modulate electronic and steric properties. |

| Sulfonamide Linker | A polar, hydrogen-bond accepting group that can also participate in metal coordination. The geometry around the sulfur atom is tetrahedral. |

Synthesis and Characterization of Stereoisomers and Their Research Relevance

The concept of stereoisomerism in this compound arises primarily from the phenomenon of axial chirality. Due to hindered rotation around the N-C(aryl) bond, particularly when the aryl group is appropriately substituted, the molecule can exist as a pair of non-superimposable mirror images, or atropisomers.

The synthesis of axially chiral sulfonamides has been a subject of significant research interest. An organocatalytic atroposelective N-alkylation of sulfonamides has been developed to produce axially chiral N-aryl sulfonamides with excellent enantiopurity. nih.govresearchgate.net This method utilizes commercially available chiral amine catalysts to control the stereochemical outcome of the reaction. nih.govresearchgate.net While this has not been specifically reported for this compound, the principles are directly applicable. The bulky mesityl group in this compound would be expected to create a significant rotational barrier, making the existence of stable atropisomers at room temperature plausible.

The relevance of such stereoisomers in research is profound, particularly in medicinal chemistry and materials science. The specific three-dimensional arrangement of a molecule is often critical for its biological activity. Different enantiomers of a drug can have vastly different pharmacological effects. For example, in the context of benzo-fused seven-membered-ring heterocycles containing a sulfonamide moiety, the separation of (aS)/(aR)-axial isomers was crucial to identify the active conformation recognized by vasopressin receptors. teikyo.jp

The characterization of these stereoisomers typically involves chiroptical techniques such as circular dichroism (CD) spectroscopy and determination of specific rotation. X-ray crystallography can provide definitive proof of the absolute configuration of a single enantiomer.

Impact of Substituents on Chemical Reactivity and Biological Activity

The introduction of substituents on either the benzyl or the mesityl ring of this compound can have a dramatic impact on both its chemical reactivity and biological activity. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic rings can alter the electron density distribution within the molecule. For instance, in the context of electrophilic aromatic substitution, an EDG on the benzyl ring would activate the ortho and para positions towards reaction, while an EWG would deactivate the ring and direct substitution to the meta position. libretexts.org In the context of the sulfonamide nitrogen, the acidity of the N-H proton (in the corresponding secondary sulfonamide) can be modulated by substituents on the aryl rings.

Steric Effects: The size and shape of substituents can influence the rate and outcome of chemical reactions by sterically hindering the approach of reagents. In a study on the reaction of substituted rings, it was shown that as the size of an alkyl substituent increases, attack at the ortho position becomes more difficult due to steric hindrance. libretexts.org In this compound analogues, bulky substituents on the benzyl ring could further restrict rotation around the N-C(benzyl) bond, affecting the molecule's conformational preferences and its ability to bind to a target.

From a biological activity perspective, these substituent effects are central to structure-activity relationship (SAR) studies. In a series of N-benzyl phenethylamines, the substitution pattern on the N-benzyl group was found to dramatically improve both binding affinity and functional activity at serotonin (B10506) receptors. scielo.br Similarly, for N-benzyl-2-phenylpyrimidin-4-amine derivatives, the substituents on the benzyl and phenyl rings were critical for their inhibitory potency against the USP1/UAF1 deubiquitinase complex, a target in cancer therapy. researchgate.net

A series of 2,4,6-trimethylbenzenesulfonyl hydrazones were synthesized and evaluated for their antimicrobial activity. nih.govnih.gov While these are not direct analogues of this compound, they share the 2,4,6-trimethylbenzenesulfonyl moiety. The study found that some of these derivatives exhibited significant activity against Gram-positive bacteria, with MIC values as low as 7.81 µg/mL. nih.govnih.gov This suggests that the mesityl sulfonamide scaffold can be a valuable component in the design of new bioactive agents.

The following table summarizes the general effects of substituents on the properties of aromatic sulfonamides.

| Substituent Type on Aromatic Ring | Impact on Chemical Reactivity | Potential Impact on Biological Activity |

| Electron-Donating Groups (e.g., -CH3, -OCH3) | Increase electron density in the ring, activating it towards electrophilic attack. | Can enhance binding through hydrophobic interactions or by modulating electronic properties for optimal target engagement. |

| Electron-Withdrawing Groups (e.g., -NO2, -CF3) | Decrease electron density in the ring, deactivating it towards electrophilic attack. | Can form specific interactions (e.g., hydrogen bonds) with a biological target and alter metabolic stability. |

| Halogens (e.g., -F, -Cl) | Inductively withdrawing but can donate electron density through resonance. | Can modulate lipophilicity and membrane permeability, and participate in halogen bonding with target proteins. |

N-Benzylated Sulfonamides with Varied Aryl and Alkyl Moieties

The structural diversity of N-benzylated sulfonamides can be expanded by varying the nature of both the aryl and alkyl moieties attached to the sulfonamide core. This allows for a fine-tuning of the molecule's properties for specific applications.

Variation of the Aryl Moiety: Replacing the mesityl group of this compound with other aryl groups introduces a wide range of electronic and steric diversity. For example, using a simple phenyl group would result in benzenesulfonamide. The synthesis of various N-aryl sulfonamides can be achieved through methods like copper-catalyzed N-arylation of sulfonamides with aryl halides. researchgate.net The nature of the aryl group can significantly influence the biological activity. For instance, heteroaromatic N-benzyl sulfonamides, particularly those derived from an indole (B1671886) scaffold, have been identified as potential anticancer agents. rsc.org

Variation of the N-Alkyl/Aryl Moiety: The benzyl group can be replaced with other alkyl or aryl substituents. The synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide has been reported, demonstrating the feasibility of introducing different groups on the sulfonamide nitrogen. The synthesis of various primary benzylic N-alkylsulfonamides has also been achieved through a one-pot reduction of an intermediate N-sulfonyl imine. rsc.org In a study on HIV-1 protease inhibitors, a series of compounds with a pseudo-symmetric N-benzyl hydroxyethylamine core and various arylsulfonamide groups were synthesized and evaluated. nih.gov This highlights how modifications at this position are crucial for potent biological activity.